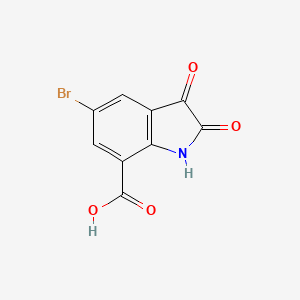
1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
准备方法
The synthesis of 1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo- typically involves several steps. One common method includes the bromination of indole derivatives followed by carboxylation and oxidation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
化学反应分析
1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo- has several scientific research applications:
作用机制
The mechanism of action of 1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
相似化合物的比较
Similar compounds to 1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo- include other indole derivatives such as:
5-Bromoindole-2-carboxylic acid: Shares the bromine and carboxylic acid functional groups but differs in the position of these groups on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a different substitution pattern on the indole ring.
Indole-2-carboxylic acid: Lacks the bromine atom and has the carboxylic acid group at a different position.
The uniqueness of 1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-2,3-dioxo- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes various research findings regarding its biological activity, focusing on its mechanisms of action and therapeutic potentials.
- IUPAC Name : 5-bromo-2,3-dioxoindoline-7-carboxylic acid
- Molecular Formula : C9H4BrNO4
- Molecular Weight : 270.04 g/mol
- CAS Number : Not specified in the sources.
Research indicates that compounds related to indole derivatives, including 1H-Indole-7-carboxylic acid, can inhibit various biological pathways. Specifically, studies have shown that these indole derivatives may act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. This inhibition leads to decreased cell proliferation in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
Table 1: Biological Activity Summary
| Compound | Target | Cell Line | Effect | IC50 (μM) |
|---|---|---|---|---|
| Compound 3a | EGFR Tyrosine Kinase | A549 | Inhibition of cell proliferation | Not specified |
| Compound 3a | EGFR Tyrosine Kinase | HepG2 | Induction of apoptosis | Not specified |
| Compound 3a | EGFR Tyrosine Kinase | MCF-7 | Cell cycle arrest | Not specified |
Case Studies
- Anti-Cancer Activity : A study focused on a series of indole derivatives found that compound 3a exhibited significant anti-cancer properties by inhibiting EGFR. The study reported that this compound caused cell cycle arrest and activated apoptotic pathways in treated cancer cells .
- Integrase Inhibition : Another research effort highlighted the potential of indole derivatives as HIV integrase inhibitors. The study demonstrated that modifications to the indole structure could enhance its inhibitory potency against integrase, suggesting a versatile application of indole-based compounds in antiviral therapies .
Pharmacokinetics and Toxicology
In silico analyses of similar compounds have indicated favorable pharmacokinetic profiles, including good absorption levels and low hepatotoxicity compared to existing drugs like erlotinib. This suggests that derivatives like 1H-Indole-7-carboxylic acid may offer safer alternatives for cancer treatment .
属性
IUPAC Name |
5-bromo-2,3-dioxo-1H-indole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO4/c10-3-1-4-6(5(2-3)9(14)15)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKLVCWRNMAWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













